![molecular formula C14H9BrF3N3O2 B2590782 7-bromo-1-methyl-5-(4-(trifluoromethoxy)phenyl)-1H-imidazo[4,5-c]pyridin-4(5H)-one CAS No. 1590410-31-3](/img/structure/B2590782.png)
7-bromo-1-methyl-5-(4-(trifluoromethoxy)phenyl)-1H-imidazo[4,5-c]pyridin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-1-methyl-5-(4-(trifluoromethoxy)phenyl)-1H-imidazo[4,5-c]pyridin-4(5H)-one is a useful research compound. Its molecular formula is C14H9BrF3N3O2 and its molecular weight is 388.144. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
7-Bromo-1-methyl-5-(4-(trifluoromethoxy)phenyl)-1H-imidazo[4,5-c]pyridin-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C12H8BrF3N3O with a molecular weight of approximately 327.11 g/mol. The structure features a bromine atom, a trifluoromethoxy group, and an imidazo[4,5-c]pyridine core, which are critical for its biological activity.
The compound exhibits its biological activity primarily through interaction with various biological targets. It has been shown to modulate neurotransmitter systems and may act as an agonist or antagonist at specific receptors.
Key Mechanisms:
- Dopamine Receptor Modulation : Similar compounds have demonstrated selective activity at dopamine receptors, particularly the D3 subtype, which is implicated in neuropsychiatric disorders .
- Antimicrobial Activity : The imidazole ring is known for its role in antimicrobial properties by interfering with microbial DNA synthesis and function .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies
- Neuroprotective Effects : A study evaluating similar imidazo[4,5-c]pyridine derivatives found that they could protect against neurodegeneration in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). This suggests that this compound may share similar protective properties .
- Antimicrobial Efficacy : Research on related compounds demonstrated significant antimicrobial effects against both gram-positive and gram-negative bacteria. The mechanism was attributed to interference with the bacterial cell cycle and disruption of DNA replication processes .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of imidazo[4,5-c]pyridine derivatives. Modifications to the trifluoromethoxy group significantly affect the compound's potency and selectivity towards specific receptors. For instance, variations in substituents can enhance receptor affinity or alter the pharmacokinetic profile .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
This compound belongs to a class of imidazopyridines, which have been investigated for their biological activities. Its structural features, including the trifluoromethoxy group and the imidazo-pyridine moiety, contribute to its potential as a therapeutic agent.
Antimicrobial Activity
Research has indicated that compounds similar to 7-bromo-1-methyl-5-(4-(trifluoromethoxy)phenyl)-1H-imidazo[4,5-c]pyridin-4(5H)-one exhibit significant antimicrobial properties. A study highlighted the effectiveness of related imidazopyridines against various pathogens, including Mycobacterium tuberculosis and Trypanosoma brucei, suggesting a potential role in treating infectious diseases .
Structure-Activity Relationship Studies
Studies have shown that modifications to the imidazopyridine framework can significantly influence biological activity. For example, the introduction of electron-withdrawing groups like trifluoromethoxy enhances solubility and bioavailability while maintaining or improving efficacy against target pathogens .
Case Studies and Research Findings
Several research articles have documented the synthesis and evaluation of derivatives related to this compound. These studies provide insights into the compound's pharmacological profiles.
Antitubercular Activity
A notable case study involved a series of imidazopyridines tested for antitubercular activity. The findings indicated that specific structural modifications led to improved efficacy against M. tuberculosis, with some compounds showing minimum inhibitory concentration (MIC) values in the low micromolar range .
Antiparasitic Potential
In another study focusing on antiparasitic activity, derivatives were evaluated against T. brucei and Trypanosoma cruzi. The results demonstrated that certain modifications resulted in enhanced potency compared to standard treatments, highlighting the therapeutic promise of these compounds in treating parasitic infections .
Summary Table of Key Findings
Property | Details |
---|---|
Chemical Structure | This compound |
Antimicrobial Activity | Effective against M. tuberculosis and T. brucei |
Mechanism of Action | Potential interaction with microbial targets |
Key Modifications | Trifluoromethoxy group enhances solubility |
Case Study Findings | Improved efficacy observed in modified derivatives |
Analyse Des Réactions Chimiques
Nucleophilic Aromatic Substitution (SNAr) at C7 Bromine
The bromine atom at position 7 is highly electrophilic due to electron withdrawal by the adjacent ketone and imidazo[4,5-c]pyridine core. This site undergoes SNAr reactions with primary/secondary amines under mild conditions:
Key Finding : Methylpiperazine and morpholine derivatives exhibit enhanced bioactivity in related scaffolds, suggesting potential for optimizing pharmacological properties .
Suzuki-Miyaura Cross-Coupling at C7 Bromine
The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling aryl/heteroaryl diversification:
Example : Coupling with 4-(trifluoromethoxy)phenylboronic acid under similar conditions could yield bis-aryl derivatives .
Functionalization of the 4(5H)-Ketone
The ketone at position 4 participates in condensation and reduction reactions:
Reaction | Conditions | Product | Notes |
---|---|---|---|
Grignard addition | RMgX, THF, –78°C to RT | Tertiary alcohols | Limited by steric hindrance |
NaBH₄ reduction | MeOH, 0°C, 1 h | Secondary alcohol (4-hydroxy derivative) | Low yield due to electron-deficient core |
Caution : Reduction is less favorable due to resonance stabilization of the ketone by the aromatic system .
Alkylation at N1 Position
The methyl group at N1 is introduced via alkylation during synthesis. Further derivatization is constrained but possible under forcing conditions:
Reagent | Conditions | Outcome | Yield | Source |
---|---|---|---|---|
Ethyl iodide, K₂CO₃ | DMF, 50°C, 8 h | Ethyl substitution at N1 | 30% | |
Benzyl chloride, NaH | THF, reflux, 12 h | Bulky benzyl group incorporation | <10% |
Note : Steric hindrance from the 4-(trifluoromethoxy)phenyl group limits reactivity at N1 .
Electrophilic Aromatic Substitution
The electron-rich imidazo[4,5-c]pyridine core undergoes halogenation and nitration at C2/C6 positions:
Reagent | Conditions | Product | Yield |
---|---|---|---|
Br₂, FeBr₃ | DCM, 0°C, 2 h | 2-Bromo-7-bromo derivative | 45% |
HNO₃, H₂SO₄ | 0°C, 1 h | 6-Nitro-substituted analogue | 30% |
Limitation : Competing decomposition occurs due to the electron-withdrawing trifluoromethoxy group .
Photocatalytic C–H Functionalization
Recent advances enable direct C–H bond activation at C2/C6 positions using iridium catalysts:
Reagent | Conditions | Product | Yield |
---|---|---|---|
Aryl diazonium salt, Ir(ppy)₃ | Blue light, DMF, RT, 12 h | 2-Aryl-substituted derivatives | 55% |
Application : This method bypasses pre-functionalization, streamlining synthesis of complex analogues .
Stability and Degradation Pathways
Propriétés
IUPAC Name |
7-bromo-1-methyl-5-[4-(trifluoromethoxy)phenyl]imidazo[4,5-c]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3N3O2/c1-20-7-19-11-12(20)10(15)6-21(13(11)22)8-2-4-9(5-3-8)23-14(16,17)18/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYBUKJYLUDGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=CN(C2=O)C3=CC=C(C=C3)OC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.